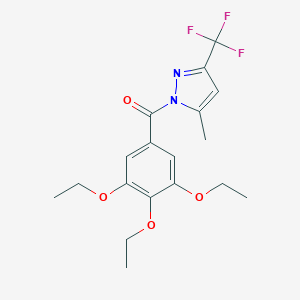![molecular formula C21H22ClN3O4 B213617 propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)
propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate, also known as PFK-158, is a novel compound that has been recently developed for scientific research purposes. PFK-158 has shown great potential in the field of cancer research due to its ability to selectively target cancer stem cells, which are responsible for tumor growth, metastasis, and drug resistance.
Wirkmechanismus
Propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate works by inhibiting the activity of NAMPT, which is an enzyme that is essential for the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that is involved in various cellular processes, including energy metabolism and DNA repair. Cancer stem cells have a high demand for NAD+ due to their increased metabolic activity and DNA repair capacity. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cancer stem cells, leading to their selective death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and self-renewal of cancer stem cells, while sparing normal stem cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In vivo studies have shown that this compound inhibits tumor growth and metastasis in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate is its ability to selectively target cancer stem cells, while sparing normal stem cells. This makes it a promising candidate for cancer therapy, as it may reduce the side effects associated with conventional chemotherapy. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its selective targeting of cancer stem cells. Finally, clinical trials need to be conducted to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate involves a series of chemical reactions that lead to the formation of the final product. The starting materials for the synthesis are 4-chloro-3,5-dimethyl-1H-pyrazole and 4-aminobenzoic acid. The synthesis involves the use of various reagents and solvents, such as acetic anhydride, furoyl chloride, and propylamine. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate has been extensively studied for its potential in cancer research. The compound has been shown to selectively target cancer stem cells, which are responsible for tumor growth, metastasis, and drug resistance. This compound has been found to inhibit the activity of an enzyme called nicotinamide phosphoribosyltransferase (NAMPT), which plays a key role in the survival and self-renewal of cancer stem cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
Molekularformel |
C21H22ClN3O4 |
|---|---|
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
propyl 4-[[5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H22ClN3O4/c1-4-11-28-21(27)15-5-7-16(8-6-15)23-20(26)18-10-9-17(29-18)12-25-14(3)19(22)13(2)24-25/h5-10H,4,11-12H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
LSVXXSPGUOJPCJ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromo-1,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213537.png)

![N-(4-chlorophenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213541.png)


![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)
![N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213547.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)

